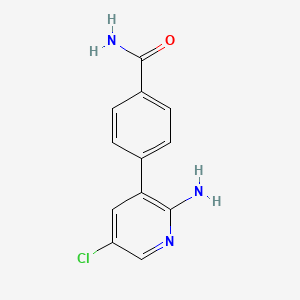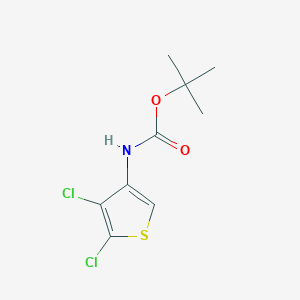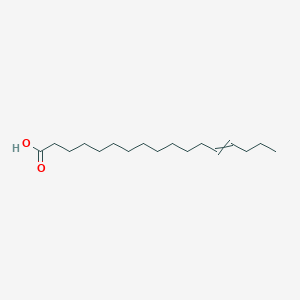silane CAS No. 142076-68-4](/img/structure/B12538758.png)
[(1-Ethynyl-4-methylidenecyclohexyl)oxy](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethynyl-4-methylidenecyclohexyl)oxysilane is an organosilicon compound with the molecular formula C12H20OSi. It is known for its unique structure, which includes an ethynyl group, a methylidene group, and a trimethylsilane group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethynyl-4-methylidenecyclohexyl)oxysilane typically involves the reaction of 1-ethynyl-4-methylidenecyclohexanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
1-ethynyl-4-methylidenecyclohexanol+trimethylchlorosilane→(1-Ethynyl-4-methylidenecyclohexyl)oxysilane+HCl
Industrial Production Methods
In an industrial setting, the production of (1-Ethynyl-4-methylidenecyclohexyl)oxysilane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
化学反応の分析
Types of Reactions
(1-Ethynyl-4-methylidenecyclohexyl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The trimethylsilane group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used to replace the trimethylsilane group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(1-Ethynyl-4-methylidenecyclohexyl)oxysilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of (1-Ethynyl-4-methylidenecyclohexyl)oxysilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo addition reactions, while the trimethylsilane group can be easily substituted. These properties make it a versatile compound in synthetic chemistry.
類似化合物との比較
Similar Compounds
Trimethylsilane: A simpler compound with the formula (CH3)3SiH, used in similar applications but lacks the complexity of (1-Ethynyl-4-methylidenecyclohexyl)oxysilane).
Ethynyltrimethylsilane: Another related compound with the formula (CH3)3SiC≡CH, used in organic synthesis.
Uniqueness
(1-Ethynyl-4-methylidenecyclohexyl)oxysilane is unique due to its combination of an ethynyl group, a methylidene group, and a trimethylsilane group. This combination allows it to participate in a wider range of chemical reactions compared to simpler silanes.
特性
CAS番号 |
142076-68-4 |
|---|---|
分子式 |
C12H20OSi |
分子量 |
208.37 g/mol |
IUPAC名 |
(1-ethynyl-4-methylidenecyclohexyl)oxy-trimethylsilane |
InChI |
InChI=1S/C12H20OSi/c1-6-12(13-14(3,4)5)9-7-11(2)8-10-12/h1H,2,7-10H2,3-5H3 |
InChIキー |
BDDAVAMCQBFLPC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1(CCC(=C)CC1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide](/img/structure/B12538682.png)
![1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12538686.png)
![Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1)](/img/structure/B12538693.png)
![1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl-](/img/structure/B12538700.png)
![1,1'-[1-(4-Methylphenyl)ethane-1,1-diyl]bis{4-[(trifluoroethenyl)oxy]benzene}](/img/structure/B12538715.png)

![Germane, mercaptotris(2,2'',6,6''-tetramethyl[1,1':3',1''-terphenyl]-5'-yl)-](/img/structure/B12538725.png)
![(2S)-2-(Phenyl{[2-(propan-2-yl)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538738.png)




![2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)-](/img/structure/B12538763.png)

